molecular formula C10H12O3S B7994364 S-(3,4-Dimethoxyphenyl) ethanethioate

S-(3,4-Dimethoxyphenyl) ethanethioate

Cat. No.: B7994364
M. Wt: 212.27 g/mol
InChI Key: BOFMSRRUDUHCPK-UHFFFAOYSA-N
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Description

S-(3,4-Dimethoxyphenyl) ethanethioate: is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3,4-Dimethoxyphenyl) ethanethioate typically involves the reaction of 3,4-dimethoxybenzyl chloride with sodium ethanethiolate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

S-(3,4-Dimethoxyphenyl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(3,4-Dimethoxyphenyl) ethanethioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of S-(3,4-Dimethoxyphenyl) ethanethioate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • S-(3,4-Dimethoxyphenyl) ethanethioic acid
  • S-(3,4-Dimethoxyphenyl) ethanethioic ester
  • S-(3,4-Dimethoxyphenyl) ethanethioamide

Uniqueness

S-(3,4-Dimethoxyphenyl) ethanethioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties compared to similar compounds.

Properties

IUPAC Name

S-(3,4-dimethoxyphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-7(11)14-8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFMSRRUDUHCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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